molecular formula C16H11ClN2O3S B11129367 3-Chloro-N-(2-methyl-4-nitrophenyl)-1-benzothiophene-2-carboxamide

3-Chloro-N-(2-methyl-4-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11129367
M. Wt: 346.8 g/mol
InChI Key: PTWAVKNFTAJVKE-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methyl-4-nitrophenyl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene ring, a nitrophenyl group, and a chloro substituent. Its molecular formula is C16H11ClN2O3S.

Preparation Methods

The synthesis of 3-Chloro-N-(2-methyl-4-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.

    Introduction of Chloro and Nitro Groups: Chlorination and nitration reactions are employed to introduce the chloro and nitro groups onto the aromatic rings.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Chloro-N-(2-methyl-4-nitrophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, which may reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles replace the chlorine atom.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-N-(2-methyl-4-nitrophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-methyl-4-nitrophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-Chloro-N-(2-methyl-4-nitrophenyl)-1-benzothiophene-2-carboxamide can be compared with similar compounds such as:

  • 3-Chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide
  • 3-Chloro-N-(3-nitrophenyl)-2-thiophenecarboxamide
  • 3-Chloro-N-(2-fluorophenyl)-2-thiophenecarboxamide

These compounds share structural similarities but differ in the substituents on the aromatic rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.8 g/mol

IUPAC Name

3-chloro-N-(2-methyl-4-nitrophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11ClN2O3S/c1-9-8-10(19(21)22)6-7-12(9)18-16(20)15-14(17)11-4-2-3-5-13(11)23-15/h2-8H,1H3,(H,18,20)

InChI Key

PTWAVKNFTAJVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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